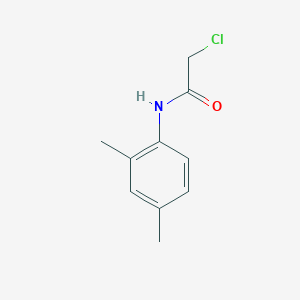

2-Chloro-N-(2,4-dimethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-3-4-9(8(2)5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTGUDQVUJJYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068157 | |

| Record name | Acetamide, 2-chloro-N-(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826902 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39106-10-0 | |

| Record name | 2-Chloro-N-(2,4-dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39106-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-(2,4-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039106100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2,4-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-chloro-N-(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,4-dimethylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 2,4 Dimethylphenyl 2 Chloroacetamide

Established Reaction Pathways for 2-Chloro-N-(2,4-dimethylphenyl)acetamide Synthesis

The primary and most well-established method for the synthesis of this compound involves the reaction of an amine with an acyl chloride. This pathway is a cornerstone of amide bond formation in organic chemistry.

Nucleophilic Acylation and Amidation Reactions

The synthesis of this compound is commonly achieved through the nucleophilic acylation of 2,4-dimethylaniline (B123086) with chloroacetyl chloride. researchgate.net In this reaction, the nitrogen atom of the 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction. researchgate.net

The general reaction is as follows: 2,4-dimethylaniline + Chloroacetyl chloride → this compound + HCl

This method is widely applicable for the synthesis of a variety of N-aryl chloroacetamides. researchgate.net The purity of the synthesized compound is often checked by determining its melting point and characterized by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Several strategies can be employed to optimize the synthesis of this compound and enhance its yield. The choice of solvent, base, and reaction temperature are crucial parameters.

A study on the synthesis of various N-aryl acetamides demonstrated that the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in tetrahydrofuran (B95107) (THF) at room temperature can significantly increase the rate of reaction and the yield of the product. nih.govresearchgate.net For the reaction of anilines with chloroacetyl chloride, using a catalytic amount of DBU resulted in yields ranging from 75% to 95% within 3 to 6 hours. nih.govresearchgate.net The reaction is typically performed at a low temperature (0-5 °C) during the addition of chloroacetyl chloride to control the exothermic nature of the reaction, followed by stirring at room temperature. nih.govnih.gov

The use of an appropriate solvent is also critical. While THF has been shown to be effective, other solvents like dichloromethane (B109758) (DCM) in the presence of a base like triethylamine (B128534) are also commonly used. researchgate.net In some cases, aqueous media with a suitable base can also be employed, offering a "greener" synthetic route. researchgate.net The selection of the base is important to effectively scavenge the generated HCl without promoting side reactions. Sterically hindered non-nucleophilic bases like DBU are often preferred. nih.govucalgary.ca

Table 1: Optimization of Reaction Conditions for N-Aryl Chloroacetamide Synthesis

| Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| DBU | THF | Room Temperature | 3-6 hours | 75-95% | nih.govresearchgate.net |

| Triethylamine | Dichloromethane | Not specified | Not specified | Good | researchgate.net |

| Sodium Hydroxide (B78521) | Water | Not specified | Not specified | Good | researchgate.net |

Catalytic Approaches in Chloroacetamide Synthesis

Catalysis offers a more efficient and sustainable approach to the synthesis of chloroacetamides. Both organocatalysts and metal-based catalysts have been explored for this purpose.

As mentioned previously, the organic base DBU has been effectively used as a catalyst for the amidation of chloroacetyl chloride with aryl amines. nih.govresearchgate.net DBU, being a non-nucleophilic strong base, facilitates the deprotonation of the amine and the neutralization of the HCl produced, thereby accelerating the reaction rate and improving the yield under mild conditions. nih.govucalgary.ca

In addition to organocatalysis, metal-catalyzed reactions have also been developed for the synthesis of α-aryl amides. For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been reported for the synthesis of α-(hetero)aryl amides from 2-chloroacetamides and organotrifluoroborate salts. nih.gov This method is advantageous as it avoids the use of strong bases and tolerates a wide range of functional groups. nih.gov While this specific method demonstrates the arylation at the α-carbon, similar catalytic systems could potentially be adapted for the primary synthesis of N-aryl chloroacetamides.

Derivatization and Functional Group Interconversions of this compound

The presence of a reactive α-chloro group and an aromatic ring allows for a variety of derivatization and functional group interconversion reactions of this compound. researchgate.net

Substitution Reactions at the α-Carbon and Aromatic Moiety

The chlorine atom at the α-carbon of this compound is susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, leading to a diverse range of derivatives. The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the facile replacement of the chlorine atom by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net

For example, these compounds can react with thiols to form thioether derivatives. They can also undergo reactions with amines and other nitrogen-containing nucleophiles. Such substitution reactions may sometimes be followed by intramolecular cyclization to produce various heterocyclic systems. researchgate.net

While substitution at the α-carbon is the most common transformation, reactions involving the aromatic moiety are also possible, although generally require harsher conditions. The two methyl groups on the phenyl ring are electron-donating, which activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the methyl groups. ucalgary.calibretexts.org However, specific examples of electrophilic substitution on this compound are not extensively reported in the literature.

Table 2: Examples of Nucleophilic Substitution Reactions of N-Aryl 2-Chloroacetamides

| Nucleophile | Resulting Functional Group/Product | Reference |

|---|---|---|

| Oxygen Nucleophiles (e.g., phenoxides) | Ether linkage | researchgate.net |

| Nitrogen Nucleophiles (e.g., amines) | Amino group | researchgate.net |

| Sulfur Nucleophiles (e.g., thiols) | Thioether linkage | researchgate.net |

Hydrolytic Cleavage Mechanisms

The hydrolysis of this compound can proceed through different mechanisms depending on the reaction conditions, particularly the pH. The hydrolysis of chloroacetamides, a class of herbicides to which the target compound is structurally related, has been studied under both acidic and basic conditions. nih.gov

Under basic conditions, the hydrolysis of chloroacetamides typically proceeds via an intermolecular SN2 reaction, where a hydroxide ion attacks the α-carbon, displacing the chloride ion to form a hydroxy-substituted derivative. In some cases, cleavage of the amide bond can also occur. nih.gov

Under acidic conditions, both amide and ether group cleavage (if present) have been observed in related compounds. nih.gov The presence of the electron-donating methyl groups on the aromatic ring of this compound would likely influence the rate and mechanism of hydrolysis. Electron-donating groups can affect the electron density of the amide bond and the stability of any potential intermediates. For instance, in the hydrolysis of N-acylimidazoles, aryl substitution has been shown to have a significant kinetic and mechanistic effect. arkat-usa.org A detailed kinetic and mechanistic study specific to this compound would be necessary to fully elucidate the influence of its substituents on the hydrolytic pathway.

Intramolecular Cyclization Pathways to Heterocyclic Systems

The reactivity of the α-chloroacetyl group in N-(2,4-Dimethylphenyl)-2-chloroacetamide provides a powerful tool for the construction of various heterocyclic rings. The presence of a reactive chlorine atom allows for nucleophilic substitution, which is often the initial step in a sequence leading to cyclization.

One prominent pathway involves the reaction of N-aryl-2-chloroacetamides with binucleophilic reagents. For instance, the reaction with ammonium (B1175870) thiocyanate (B1210189) in a suitable solvent like ethanol (B145695) leads to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net This transformation proceeds through an initial S-alkylation by the chloroacetamide, followed by an intramolecular cyclization involving the amide nitrogen attacking the newly formed thiocyanate carbon, and subsequent tautomerization to the more stable imino form.

While the core reaction is an intermolecular substitution followed by cyclization, these sequences are fundamental in building heterocyclic scaffolds from chloroacetamide precursors. Similar strategies can be employed using other nucleophiles like thiourea (B124793) or semicarbazide (B1199961) to access different heterocyclic systems. For example, reacting N-aryl chloroacetamides with thiosemicarbazide (B42300) can yield aminothiazole derivatives. researchgate.net These reactions underscore the utility of the chloroacetamide moiety as a key electrophilic partner in annulation reactions for synthesizing five-membered heterocycles.

The general scheme for such a reaction is outlined below:

| Reactant | Reagent | Product Class | Reference |

| N-Aryl-2-chloroacetamide | Ammonium thiocyanate | 2-(Arylimino)thiazolidin-4-one | researchgate.net |

| N-Aryl-2-chloroacetamide | Thiosemicarbazide | Aminothiazole derivative | researchgate.net |

These methodologies are crucial in medicinal chemistry as they provide access to scaffolds that are prevalent in biologically active compounds.

Synthesis as an Intermediate in Complex Molecule Preparation for Research (e.g., Pharmaceuticals)

N-(2,4-Dimethylphenyl)-2-chloroacetamide serves as a vital intermediate in the synthesis of a wide array of more complex molecules investigated in research, particularly in the development of potential pharmaceutical agents. nih.gov Its preparation is typically achieved through the chloroacetylation of the corresponding aniline, 2,4-dimethylaniline, with chloroacetyl chloride. prepchem.comresearchgate.net

The utility of N-substituted-2-chloroacetamides as intermediates stems from the electrophilic nature of the carbon atom bearing the chlorine. This allows for facile reaction with various nucleophiles to build molecular complexity. Research has demonstrated the use of these intermediates in synthesizing compounds with potential antimicrobial, anticancer, and antidepressant activities. ijpsr.infonih.govnih.gov

For instance, N-aryl-2-chloroacetamides are key precursors in the synthesis of novel benzimidazole (B57391) derivatives. In one study, various 2-chloro-N-substituted-acetamides were synthesized and subsequently reacted with 2-mercaptobenzimidazole (B194830) to produce a library of compounds evaluated for antidepressant activity. nih.gov

Similarly, these chloroacetamide derivatives have been used to synthesize new thiazole (B1198619) compounds. In a representative synthesis, an N-thiazolyl-2-chloroacetamide intermediate was reacted with a series of substituted anilines to generate a range of N-phenylamino-acetamide derivatives. nih.gov These final compounds were then screened for their potential as antimicrobial and antiproliferative agents. nih.gov

The research findings highlight the role of N-(2,4-Dimethylphenyl)-2-chloroacetamide and its analogues as versatile platforms for generating diverse molecular structures for biological evaluation.

Research Applications of N-Aryl-2-chloroacetamide Intermediates

| Intermediate | Reactant | Final Product Class | Potential Application | Reference |

|---|---|---|---|---|

| 2-Chloro-N-substituted-acetamides | 2-Mercaptobenzimidazole | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Antidepressant | nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Substituted anilines | N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino) acetamides | Antimicrobial, Anticancer | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization in Research of N 2,4 Dimethylphenyl 2 Chloroacetamide

Spectroscopic Elucidation of Molecular Structure in Research

Spectroscopic methods are indispensable tools for elucidating the molecular structure of chemical compounds. Techniques such as vibrational, nuclear magnetic resonance, and mass spectrometry provide detailed information about the functional groups, atomic connectivity, and molecular weight of 2-Chloro-N-(2,4-dimethylphenyl)acetamide.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

For this compound, one would anticipate observing the following key vibrational modes:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the amide group. The position and shape of this band can provide information about hydrogen bonding.

C=O Stretching (Amide I): A strong absorption band typically found between 1630 and 1680 cm⁻¹ due to the carbonyl group of the amide. Its exact position is sensitive to the molecular environment and hydrogen bonding.

N-H Bending (Amide II): This band, arising from the in-plane bending of the N-H bond coupled with C-N stretching, is usually observed in the range of 1520-1570 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

The table below summarizes the expected IR absorption bands for the key functional groups in this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3200-3400 | Stretching |

| C=O (Amide) | 1630-1680 | Stretching (Amide I) |

| N-H | 1520-1570 | Bending (Amide II) |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| C-Cl | 600-800 | Stretching |

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise arrangement of atoms within a molecule. Although a publication mentions that NMR spectra were recorded to characterize the compound, specific chemical shift data for this compound is not provided in the search results. nih.govresearchgate.net However, based on the molecular structure, the expected ¹H and ¹³C NMR signals can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton, the methylene (B1212753) protons of the chloroacetyl group, and the protons of the two methyl groups on the phenyl ring. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments within the molecule. This includes the carbonyl carbon, the carbons of the phenyl ring, the methylene carbon, and the methyl carbons. The chemical shift of the carbonyl carbon would be expected in the downfield region, typically around 160-170 ppm.

The following tables outline the anticipated ¹H and ¹³C NMR chemical shifts for this compound based on its structure and data for analogous compounds.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.9 - 7.5 | Multiplet |

| NH | 7.5 - 8.5 | Singlet (broad) |

| CH₂Cl | 4.0 - 4.5 | Singlet |

| Ar-CH₃ (ortho) | 2.2 - 2.4 | Singlet |

| Ar-CH₃ (para) | 2.2 - 2.4 | Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 164 - 168 |

| Aromatic C-N | 135 - 140 |

| Aromatic C-CH₃ | 130 - 140 |

| Aromatic C-H | 120 - 130 |

| CH₂Cl | 40 - 45 |

| Ar-CH₃ | 15 - 25 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular weight is 197.66 g/mol . researchgate.net The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

While specific fragmentation data for this compound is not detailed in the provided search results, general fragmentation patterns for amides can be considered. Common fragmentation pathways for N-aryl acetamides include alpha-cleavage and McLafferty rearrangement. libretexts.org For aromatic amides, the formation of a resonance-stabilized benzoyl cation is a typical fragmentation pathway, which may be followed by the loss of a CO molecule to yield a phenyl cation. youtube.com

Predicted fragmentation for this compound could involve:

Loss of the chloromethyl radical (•CH₂Cl): This would lead to the formation of a [M - 49]⁺ fragment.

Cleavage of the amide bond: This could result in the formation of a [C₈H₁₀N]⁺ fragment (the 2,4-dimethylaniline (B123086) cation) and a [C₂H₂ClO]⁺ fragment (the chloroacetyl cation).

Formation of a ketene (B1206846) intermediate: Loss of HCl from the molecular ion could occur.

The predicted collision cross section values for various adducts of this compound have been calculated, providing additional structural information. uni.lu

Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 198.06803 | 140.8 |

| [M+Na]⁺ | 220.04997 | 149.7 |

| [M-H]⁻ | 196.05347 | 144.8 |

| [M+NH₄]⁺ | 215.09457 | 161.3 |

| [M+K]⁺ | 236.02391 | 145.9 |

Single Crystal X-ray Diffraction Studies of N-(2,4-Dimethylphenyl)-2-chloroacetamide

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. Studies on this compound have yielded precise data on its solid-state molecular conformation and the nature of its intermolecular interactions. nih.govresearchgate.net

The compound crystallizes in the triclinic space group P-1. researchgate.net The unit cell parameters are a = 4.7235(7) Å, b = 10.407(2) Å, c = 11.451(2) Å, α = 67.07(2)°, β = 86.84(1)°, and γ = 78.95(2)°. researchgate.net

Crystallographic Data

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.7235(7) |

| b (Å) | 10.407(2) |

| c (Å) | 11.451(2) |

| α (°) | 67.07(2) |

| β (°) | 86.84(1) |

| γ (°) | 78.95(2) |

| Volume (ų) | 508.69(15) |

| Z | 2 |

Determination of Solid-State Molecular Conformation

The solid-state conformation of this compound has been determined through single crystal X-ray diffraction. nih.govresearchgate.net A key feature of the molecular structure is the conformation of the N-H bond, which is syn to the ortho-methyl group of the dimethylphenyl ring. nih.govchegg.com This conformation is similar to that observed in related structures such as 2-chloro-N-(3-methylphenyl)acetamide and 2-chloro-N-(2-chlorophenyl)acetamide. nih.govchegg.com The geometric parameters of the molecule are also comparable to those of other acetanilides. nih.govresearchgate.net

Analysis of Intermolecular Hydrogen Bonding Networks

The crystal structure of this compound is stabilized by intermolecular hydrogen bonds. nih.govresearchgate.net The molecules are linked into chains through N-H···O hydrogen bonds. nih.govresearchgate.net This type of hydrogen bonding is a common feature in the crystal structures of N-phenylacetamide derivatives. nih.gov The amide proton (N-H) of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of a chain-like supramolecular assembly. nih.govresearchgate.net

Hydrogen Bond Geometry

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | Data not available | Data not available | Data not available | Data not available |

While the specific distances and angles for the hydrogen bonds in this compound are not explicitly stated in the provided search snippets, the presence of these N-H···O hydrogen-bonded chains is a definitive feature of its crystal packing. nih.govresearchgate.net

Impact of Ring and Side Chain Substitutions on Solid-State Geometry

The solid-state geometry of this compound has been elucidated as part of a broader investigation into the effects of substitutions on both the aromatic ring and the acetamide (B32628) side chain of aromatic amides. researchgate.net The structure of this compound, also referred to as 24DMPCA, provides a valuable data point for understanding how different substituent groups influence molecular conformation and crystal packing.

In this compound, the conformation of the N—H bond is syn to the ortho-methyl group on the phenyl ring. researchgate.net This specific orientation is comparable to the conformations observed in related chloroacetamides. For instance, a similar syn conformation is seen with respect to the meta-methyl group in 2-chloro-N-(3-methylphenyl)acetamide and the ortho-chloro group in 2-chloro-N-(2-chlorophenyl)acetamide. researchgate.net This suggests a consistent conformational preference influenced by the position of substituents on the phenyl ring.

The fundamental geometric parameters of this compound, such as bond lengths and angles, are largely in agreement with those of other acetanilides, including 2-chloro-N-(4-methylphenyl)acetamide and 2-chloro-N-(4-chlorophenyl)acetamide. researchgate.net Studies on differently substituted compounds, such as N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, show that while the mean ring bond distances are not drastically altered by substitution, other bond parameters do exhibit significant changes. znaturforsch.com In the crystal lattice, molecules of this compound are linked into chains by intermolecular N—H⋯O hydrogen bonds. researchgate.netnih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₁₀H₁₂ClNO |

| Molar mass | 197.66 g/mol |

| Crystal system | Triclinic |

| Space group | Pī |

| Cell lengths (Å) a, b, c | a = 4.7235 (7) b = 10.407 (2) c = 11.451 (2) |

| Cell angles (°) α, β, γ | α = 67.07 (2) β = 86.84 (1) γ = 78.95 (2) |

| Cell volume (ų) | 508.69 (15) |

| Formula units (Z) | 2 |

| Temperature (K) | 299 (2) |

| Radiation type | Cu Kα |

| Wavelength (Å) | 1.54180 |

| Absorption coefficient (mm⁻¹) | 3.00 |

Polymorphism and Crystalline Phase Investigations

Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures. researchgate.net This phenomenon is common in organic compounds, particularly those with flexible torsion angles and low-energy conformers, as these characteristics allow for different packing modes and hydrogen-bonding networks. researchgate.net

To date, the scientific literature has extensively documented a single crystalline form of this compound. researchgate.netnih.gov Single crystals suitable for X-ray diffraction were obtained from an ethanolic solution, and the structure was determined at room temperature. researchgate.net The analysis revealed a triclinic crystal system belonging to the Pī space group. researchgate.netnih.gov Within this structure, the primary intermolecular force governing the crystal packing is the N—H⋯O hydrogen bond, which connects individual molecules into infinite chains. researchgate.net While polymorphism is a known characteristic of related flexible molecules, specific investigations into alternative crystalline phases of this compound have not been reported.

Computational Approaches to Structural Analysis and Electronic Properties

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov For chloroacetamide derivatives, DFT calculations provide valuable insights into their stability, reactivity, and electronic properties. nih.gov These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter; a large gap typically indicates high stability and low chemical reactivity. nih.gov

While specific DFT studies for this compound are not detailed in the searched literature, research on analogous compounds like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide and 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide demonstrates the utility of this approach. nih.govnih.gov For these molecules, DFT is used to optimize the molecular geometry and to calculate the HOMO-LUMO energy gap, which helps to characterize the molecule's stability. nih.gov Such computational studies are also employed to understand optical properties and provide deeper insights into structural features. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.net By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, this method provides a detailed picture of how molecules are arranged and which atomic contacts are most significant. nih.govnih.gov

For this compound, the crystal structure is primarily stabilized by N—H⋯O hydrogen bonds that link the molecules into chains. researchgate.net Hirshfeld analysis of structurally related amides reveals the contributions of various types of interactions. nih.govnih.gov Typically, the analysis generates two-dimensional "fingerprint plots" that summarize the different intermolecular contacts and their relative prevalence. nih.gov

In similar molecules, H⋯H contacts often account for the largest portion of the Hirshfeld surface due to the high abundance of hydrogen atoms on the molecular periphery. nih.govnih.gov Other significant interactions visualized by this method include O⋯H/H⋯O contacts, which appear as distinct spikes in the fingerprint plot and correspond to hydrogen bonds, as well as C⋯H/H⋯C, and Cl⋯H interactions. nih.govnih.gov This technique offers a quantitative breakdown of the forces that cooperatively stabilize the crystal packing, complementing the structural data obtained from X-ray crystallography. researchgate.net

Derivatives and Structure Activity Relationship Sar Studies of N 2,4 Dimethylphenyl 2 Chloroacetamide

Systematic Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives of N-(2,4-dimethylphenyl)-2-chloroacetamide is a fundamental step in SAR studies. This typically involves the reaction of 2,4-dimethylaniline (B123086) with chloroacetyl chloride or its derivatives. nih.govchemicalbook.com The ease of substitution at the nitrogen atom and the reactivity of the chlorine atom in the acetamide (B32628) moiety allow for a wide range of chemical modifications. researchgate.net

Modifications on the Phenyl Ring Moiety

Modifications to the 2,4-dimethylphenyl ring are a key strategy to investigate how electronic and steric effects influence the biological activity of the resulting compounds. The introduction of various substituents on the phenyl ring can significantly alter the molecule's properties, such as lipophilicity and its ability to interact with biological targets. nih.govnih.gov

Research on other N-phenyl-2-chloroacetamides has shown that the type and position of substituents on the phenyl ring are critical for their biological activity. nih.govnih.gov For instance, studies on a series of N-(substituted phenyl)-2-chloroacetamides revealed that halogenated substituents at the para-position of the phenyl ring, such as in N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, led to increased lipophilicity and potent antimicrobial activity. nih.gov The position of the substituent also matters, as demonstrated by the differential activity of compounds with substituents at the meta- versus the para-position. nih.gov

A study on the solid-state geometry of various substituted aromatic amides, including 2-chloro-N-(2,4-dimethylphenyl)acetamide, has provided insights into the conformational effects of ring substitutions. nih.govresearchgate.net The conformation of the N-H bond relative to the ortho-methyl group in this compound is a specific structural feature influenced by the substitution pattern on the phenyl ring. nih.govresearchgate.net

Table 1: Examples of Phenyl Ring Modifications in N-Aryl-2-chloroacetamides and Their Reported Effects

| Parent Compound | Modification | Observed Effect on Activity/Properties | Reference |

| N-phenyl-2-chloroacetamide | Introduction of 4-chloro or 4-fluoro substituent | Increased lipophilicity and antimicrobial activity | nih.gov |

| N-phenyl-2-chloroacetamide | Introduction of 4-acetyl or 4-hydroxyl group | Favorable for high permeability | nih.gov |

| N-phenyl-2-chloroacetamide | Introduction of 3-bromo substituent | High antimicrobial activity | nih.gov |

Substituent Effects on the Acetamide Side Chain

The acetamide side chain, specifically the chlorine atom, is a crucial part of the molecule's pharmacophore. Subtle changes in the structure of the chloroacetamide side chain can dramatically influence reactivity and the reaction mechanism. researchgate.net The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which is often the basis of its biological activity. researchgate.net

Studies on various chloroacetamide herbicides have shown that hydrolysis, a key degradation pathway, is highly dependent on the substituents. researchgate.net Both acid- and base-catalyzed hydrolysis can occur, leading to the cleavage of the amide and/or substitution of the chloride. researchgate.net The steric hindrance caused by different substituents on the acetamide side chain can significantly affect the rate and mechanism of these reactions. researchgate.net For example, increasing the number of chlorine substituents can shift the transformation pathway from nucleophilic substitution to reductive dechlorination. nih.gov

N-Substitution Patterns in Chloroacetamide Derivatives

The nitrogen atom of the acetamide group offers another site for modification. The synthesis of N-substituted chloroacetamide derivatives is commonly achieved by reacting various amines with chloroacetyl chloride. ijpsr.infonih.gov This approach allows for the introduction of a wide variety of aliphatic and aromatic groups at the nitrogen atom. ijpsr.info

The nature of the substituent on the nitrogen atom plays a significant role in determining the biological activity. For example, in a series of N-substituted chloroacetamides, both N-aryl and N-alkyl derivatives have been synthesized and shown to possess antimicrobial properties. ijpsr.info The synthesis of N-cinnamyl phenylacetamides and N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamide derivatives highlights the diversity of substituents that can be introduced. researchgate.net The chemical reactivity of these N-substituted derivatives is largely attributed to the facile replacement of the chlorine atom by nucleophiles. researchgate.net

Computational Modeling for SAR Elucidation

Computational modeling has become an indispensable tool in modern drug discovery and chemical research, providing valuable insights into the structure-activity relationships of compounds like N-(2,4-dimethylphenyl)-2-chloroacetamide and its derivatives. nih.govmdpi.com These methods help in understanding the interactions of these molecules with their biological targets and in predicting the activity of newly designed analogs.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg For derivatives of N-(2,4-dimethylphenyl)-2-chloroacetamide, docking studies are employed to understand how they interact with the active sites of target enzymes. ekb.egmdpi.com

For instance, in the context of herbicidal activity, derivatives of chloroacetamides have been docked into the active site of Very Long Chain Fatty Acid Synthase (VLCFAs), a known target enzyme. ekb.eg These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and inhibitory activity of the compounds. mdpi.com The results of docking studies can provide a rationale for the observed biological activities and guide the design of more potent inhibitors. For example, studies on other chloroacetamide derivatives have shown that compounds with lower binding energies in docking simulations often exhibit higher herbicidal or antimicrobial activity. ekb.egnih.gov

Table 2: Examples of Molecular Docking Studies on Chloroacetamide Derivatives

| Compound Class | Biological Target | Key Findings from Docking | Reference |

| Chloroacetamide derivatives | Very Long Chain Fatty Acid Synthase (VLCFAs) | Minimal binding energy and good affinity for the active site correlated with herbicidal activity. | ekb.eg |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives | Anticancer targets | Good docking scores correlated with better anticancer potency. | nih.govresearchgate.net |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | Monoamine Oxidase-A (MAO-A) | Time-dependent interactions of the most active compound were analyzed. | nih.gov |

| 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides | Cyclooxygenase-2 (COX-2) | Effective interaction with the active site, with binding energies ranging from -8.9 to -10.4 kcal/mol. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govkg.ac.rs QSAR models are developed using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.govnih.gov

For N-phenyl-2-chloroacetamide derivatives, QSAR studies have been successfully employed to predict their antimicrobial potential. nih.govnih.gov These studies often utilize various cheminformatics prediction models to calculate molecular descriptors related to properties like lipophilicity, electronic effects, and steric parameters. nih.govresearchgate.net The developed QSAR models can then be used to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For example, a QSAR study on N-(substituted phenyl)-2-chloroacetamides confirmed that lipophilicity is a key factor for their antimicrobial activity, with halogenated derivatives showing high potency. nih.govnih.gov

Impact of Structural Modifications on Biological Efficacy and Selectivity

Antimicrobial Activity

The antimicrobial potential of N-substituted-2-chloroacetamides is significantly affected by the nature and position of substituents on the phenyl ring. A study on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that their antimicrobial activity varies with the substitution pattern on the phenyl ring, which in turn affects properties like lipophilicity. nih.gov

Halogenated p-substituted phenyl rings, for instance, have been associated with high lipophilicity, facilitating the passage of the compounds through the phospholipid bilayer of cell membranes. nih.gov Specifically, derivatives such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides demonstrated notable activity, particularly against Gram-positive bacteria and pathogenic yeasts. nih.gov The position of the substituent is also crucial, as it can determine the effectiveness against different types of microorganisms, such as Gram-negative versus Gram-positive bacteria or fungi like Candida albicans. nih.gov

In a comprehensive screening, various N-(substituted phenyl)-2-chloroacetamides were tested against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and C. albicans. The results, summarized in the table below, highlight the differential activity based on the phenyl ring substitution.

Table 1: Antimicrobial Activity of N-(Substituted Phenyl)-2-chloroacetamides

| Compound | Substitution on Phenyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

|---|---|---|---|---|

| SP1 | 2-CH₃ | >4000 | >4000 | >4000 |

| SP2 | 3-CH₃ | 2000 | >4000 | >4000 |

| SP3 | 4-CH₃ | 1000 | 2000 | 2000 |

| SP4 | 3-Br | 500 | 1000 | 1000 |

| SP5 | 4-Br | 250 | 500 | 500 |

| SP6 | 4-F | 500 | 1000 | 1000 |

| SP7 | 4-Cl | 250 | 500 | 500 |

| SP8 | 4-COCH₃ | 2000 | 2000 | 2000 |

| SP9 | 4-OH | >4000 | >4000 | >4000 |

| SP10 | 3-CN | 1000 | 1000 | 1000 |

| SP11 | 4-CN | 2000 | 2000 | 2000 |

Data sourced from a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides. nih.gov MIC: Minimum Inhibitory Concentration.

The data indicates that electron-withdrawing groups at the para position, such as halogens, enhance antimicrobial activity. The presence of methyl groups, as in the parent compound's 2,4-dimethylphenyl moiety, also influences the activity, with the 2,3-dimethyl substituted analog (SP12) showing moderate efficacy.

Herbicidal Activity

The chloroacetamide class of herbicides, which includes compounds structurally related to N-(2,4-dimethylphenyl)-2-chloroacetamide, primarily acts by inhibiting the elongation of very-long-chain fatty acids (VLCFAs). researchgate.net SAR studies in this area have shown that the nature of the N-substituents is critical for herbicidal potency.

In a study evaluating novel chloroacetamide derivatives, a compound with a 3,5-dimethylphenyl group, 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide, was synthesized and tested for its herbicidal activity against the weeds Anagallis arvensis (a broadleaf weed) and Lolium temulentum (a narrow leaf weed). nih.govijpsr.info The efficacy was compared with the standard herbicide acetochlor.

Table 2: Herbicidal Activity of a Chloroacetamide Derivative

| Compound | Target Weed | EC₅₀ (mg/L) |

|---|---|---|

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Anagallis arvensis | 3321 |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Lolium temulentum | 2948 |

| Acetochlor (Standard) | Anagallis arvensis | 3587 |

EC₅₀ represents the concentration that causes a 50% reduction in chlorophyll (B73375) content. researchgate.netnih.gov

Anticancer and Other Biological Activities

While specific SAR studies on the anticancer activity of N-(2,4-dimethylphenyl)-2-chloroacetamide derivatives are limited, research on related acetamide and chloroacetamide structures provides valuable insights. For instance, a series of N-(substituted phenyl)-2-((3-substituted)sulfamoyl)phenyl)acetamide derivatives were synthesized and evaluated for their in vitro anticancer activity against various cell lines. nih.gov The study revealed that substitutions on both the phenyl rings can significantly influence the anticancer potency, with substitutions at the ortho and para positions generally leading to increased activity. nih.gov

In the context of other biological targets, a series of substituted acetamide derivatives were investigated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. nih.gov The study found that modifications such as replacing a methyl group with a carbonyl group were feasible, while the presence of a 2-methyl group on the nitrogen atom and an ester group at position 3 had a negative impact on the inhibitory activity. nih.gov This highlights the nuanced effects of structural changes on biological selectivity.

Biological Activities and Proposed Mechanisms of Action of N 2,4 Dimethylphenyl 2 Chloroacetamide and Its Analogs

Enzyme Inhibition and Target Identification Studies

The primary mechanism of action identified for chloroacetamide compounds, including analogs of N-(2,4-Dimethylphenyl)-2-chloroacetamide, involves the potent inhibition of enzymes crucial for fatty acid metabolism.

The key enzymatic target for chloroacetamides is the very-long-chain fatty acid (VLCFA) synthase. nih.gov This enzyme catalyzes the initial condensation step in the elongation of fatty acids. The inhibitory action of chloroacetamides is characterized by a specific interaction with the enzyme's substrate-binding site.

Studies have shown that chloroacetamide inhibitors compete with the CoA-activated fatty acid substrate, such as oleoyl-CoA. nih.gov The binding is potent and has been described as effectively irreversible; once the inhibitor is bound to the synthase over a sufficient period, it cannot be displaced by the substrate. nih.gov Conversely, the substrate can be more easily displaced by the inhibitor. nih.gov This competitive and tight-binding nature explains the very low concentrations required for significant inhibition. nih.gov Further research into chiral chloroacetamides has demonstrated stereospecificity, with the (S)-enantiomers being the biologically active forms. nih.gov

The interaction between chloroacetamides and VLCFA synthase leads to a significant disruption of the fatty acid elongation pathway. This metabolic pathway is vital for producing fatty acids with carbon chains longer than 18, which are essential components of various cellular structures and signaling molecules.

Research has demonstrated that chloroacetamide herbicides can inhibit the formation of saturated VLCFAs (those with 20, 22, and 24 carbons) by up to 100% at micromolar concentrations. nih.gov The high sensitivity of this pathway is notable, with some studies achieving 50% inhibition of VLCFA formation with nanomolar concentrations of certain chloroacetamides. nih.govnih.gov This potent inhibition of the enzymic four-step fatty acid elongation system is considered a primary mode of action for this class of compounds. nih.govnih.gov The disruption of VLCFA biosynthesis is a key herbicidal mechanism for chloroacetamides and related compounds. nih.gov

Table 1: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis by Chloroacetamide Analogs

| Compound Class | Herbicide Example | % Inhibition of VLCFA Synthesis (at 1 µM) |

|---|---|---|

| Oxyacetamide | Flufenacet | 95 ± 3 nih.gov |

| Chloroacetamide | Metazachlor | 89 ± 1 nih.gov |

| Chloroacetamide | Butachlor (B1668075) | 87 ± 4 nih.gov |

| Chloroacetamide | S-Metolachlor | 64 ± 3 nih.gov |

| Chloroacetamide | rac-Metolachlor | 60 ± 2 nih.gov |

| Chloroacetamide | R-Metolachlor | 1 ± 6 nih.gov |

Pharmacological Investigations of Derivatives in Research Contexts

The structural backbone of N-(2,4-Dimethylphenyl)-2-chloroacetamide is found in various molecules investigated for therapeutic applications. Research into its derivatives has uncovered potential anesthetic, anti-inflammatory, analgesic, and neuroprotective properties.

A close structural analog, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is a key intermediate in the synthesis of Lidocaine, a widely used local anesthetic and antiarrhythmic drug. researchgate.nettaylorandfrancis.com The synthesis involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride to produce this intermediate. researchgate.nettaylorandfrancis.com Lidocaine functions by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the propagation of action potentials that transmit pain signals. epa.gov The established pharmacological pathway of the 2,6-dimethylphenyl isomer provides a strong rationale for investigating the biological activities of other isomers, such as 2-Chloro-N-(2,4-dimethylphenyl)acetamide, and their derivatives for similar or novel therapeutic effects.

Derivatives of acetamide (B32628) have been a focus of research for their potential analgesic and anti-inflammatory activities. longshinebiotech.com Studies have involved the synthesis of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which were then evaluated for these effects. longshinebiotech.com The findings from these investigations indicate that the presence of certain substituents, such as halogens on the aromatic ring, can favor anti-inflammatory and other biological activities.

The mechanism for the anti-inflammatory effects of some acetamide derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain. The development of acetamide derivatives as selective COX-II inhibitors is an active area of research aimed at producing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Investigated Pharmacological Activities of Acetamide Derivatives

| Derivative Class | Investigated Activity | Key Findings/Target | Reference |

|---|---|---|---|

| 2-(Substituted phenoxy) Acetamides | Anti-inflammatory, Analgesic, Anticancer | Halogen substitution on the aromatic ring favored activity. | longshinebiotech.com |

| N-(Substituted phenyl) Acetamides | Anti-inflammatory | Potential as selective COX-II inhibitors. | |

| Phenylacetamides | Antidepressant | Inhibition of Monoamine Oxidase (MAO). | nih.gov |

| 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides | Neuroprotective | Selective inhibition of Carbonic Anhydrase II. | nih.gov |

The neuroprotective potential of N-phenylacetamide derivatives has also been explored in research contexts. A study involving the design and synthesis of 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides identified compounds with the ability to protect neuronal-like PC12 cells from chemically induced damage. nih.gov The mechanism of this neuroprotective effect was linked to the selective inhibition of the enzyme carbonic anhydrase II (CA II). nih.gov

Furthermore, some phenylacetamide derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters. nih.gov By preventing the MAO-catalyzed oxidation process, these inhibitors can reduce the production of neurotoxic by-products like reactive oxygen species (ROS), thereby exerting a potential neuroprotective effect. nih.gov

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

The antiviral properties of chloroacetamide analogs have been a subject of investigation, particularly concerning their potential to inhibit key viral enzymes. While direct studies on this compound are not extensively documented, research on other acetamide derivatives has shown promise.

One such study identified N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) as an effective inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) enzyme. nih.gov This compound was found to inhibit both the RNA-dependent and DNA-dependent DNA polymerase activities of RT, with IC50 values of 1.2 µM and 2.1 µM, respectively. nih.gov The mechanism of this inhibition is noncompetitive with respect to the deoxynucleoside triphosphate (dNTP) substrate. nih.gov Instead, NAPETA appears to interfere with the formation of the crucial RT-DNA complex by reducing the enzyme's affinity for its DNA template/primer. nih.gov This mode of action distinguishes it from classic non-nucleoside RT inhibitors (NNRTIs), suggesting that such acetamide structures could serve as a basis for developing new anti-HIV drugs. nih.govnih.gov

Antimicrobial Spectrum and Mechanisms of Action

Analogs of N-(2,4-Dimethylphenyl)-2-chloroacetamide have demonstrated a broad range of antimicrobial activities, encompassing antibacterial and antifungal efficacy.

The antibacterial potential of chloroacetamide derivatives has been evaluated against various pathogens. A notable analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has shown significant activity against the gram-negative bacterium Klebsiella pneumoniae. mdpi.com Studies determined both the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of this compound against several K. pneumoniae strains to be 512 µg/mL, indicating a bactericidal (cell-killing) effect rather than a bacteriostatic (growth-inhibiting) one. mdpi.com

Further research into this analog revealed its potential for use in combination therapy. When paired with conventional antibiotics, it produced synergistic or additive effects. For instance, its association with meropenem and imipenem resulted in a synergistic effect, while its combination with ciprofloxacin and cefepime showed an additive effect, optimizing the efficacy of these antibacterial drugs. bohrium.comscielo.br Another related compound, the chloramphenicol derivative N-phenyl-2,2-dichloroacetamide, has also demonstrated antibacterial activity against Staphylococcus aureus. researchgate.net

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | 512 | mdpi.com |

| N-phenyl-2,2-dichloroacetamide | Staphylococcus aureus | Data not specified | Data not specified | researchgate.net |

Extensive research has been conducted on the antifungal properties of 2-chloro-N-phenylacetamide, a close analog of the subject compound. This molecule has demonstrated potent activity against a range of fungal pathogens, including fluconazole-resistant strains.

Against clinical isolates of Candida albicans and Candida parapsilosis, 2-chloro-N-phenylacetamide exhibited MIC values ranging from 128 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values between 512 and 1,024 µg/mL. scielo.brnih.gov It also proved effective against Candida tropicalis and other Candida parapsilosis isolates with MIC values between 16 and 256 µg/mL. nih.gov Furthermore, this compound has shown significant efficacy against the filamentous fungus Aspergillus flavus, with MICs ranging from 16 to 256 μg/mL and MFCs from 32 to 512 μg/mL. scielo.br

A key aspect of its antifungal action is its ability to inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously difficult to treat. Studies have shown that 2-chloro-N-phenylacetamide can inhibit biofilm formation by up to 92% and disrupt pre-formed biofilms by up to 87%. scielo.brresearchgate.net

| Compound | Fungal Strain | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |

|---|---|---|---|---|

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | 512 - 1,024 | scielo.brnih.gov |

| Candida parapsilosis | 16 - 256 | 512 - 1,024 | scielo.brnih.govnih.gov | |

| Candida tropicalis | 16 - 256 | Data not specified | nih.gov | |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | 32 - 512 | scielo.br |

While specific research focusing on the disinfectant properties of this compound is not available in the reviewed literature, the parent compound class, chloroacetamides, has been utilized as preservatives. This suggests a potential for broader antimicrobial action relevant to disinfection, although dedicated studies are required to confirm and characterize such activity for this specific compound and its close analogs.

Cellular and Molecular Responses to Chloroacetamide Exposure

The antimicrobial activities of chloroacetamide analogs are underpinned by several proposed molecular mechanisms. These compounds appear to interfere with essential cellular processes in bacteria and fungi.

For its antifungal action, multiple pathways have been suggested. In silico studies on the activity of 2-chloro-N-phenylacetamide against Candida species point to the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. nih.gov Against Aspergillus flavus, the mechanism is thought to involve binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis through the inhibition of thymidylate synthase. scielo.br However, in studies involving fluconazole-resistant Candida albicans and Candida parapsilosis, the antifungal activity was not mediated by ergosterol binding or damage to the fungal cell wall, indicating that the mechanism of action can be species-specific. scielo.brnih.gov

In the antibacterial realm, it is proposed that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide may act on penicillin-binding proteins in K. pneumoniae. mdpi.com Interference with these enzymes, which are essential for the synthesis and maintenance of the bacterial cell wall, could lead to cell lysis and bacterial death. mdpi.com The presence of the chlorine atom on the acetamide structure appears to be critical for this biological activity, enhancing the molecule's ability to interact with its target enzyme. mdpi.com

Environmental Research and Degradation Pathways of N 2,4 Dimethylphenyl 2 Chloroacetamide

Formation as a Metabolite of Agrochemicals in Environmental Studies

Metabolites of chloroacetamide herbicides are frequently detected in environmental samples, sometimes at higher concentrations and with greater frequency than the parent compounds. wisc.edu This is often attributed to their increased water solubility. wisc.edu

Research has demonstrated that N-dealkylation is a primary metabolic pathway for chloroacetamide herbicides in both microorganisms and mammals. nih.govoup.commdpi.com Studies involving rat and human liver microsomes have shown that butachlor (B1668075) is metabolized to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). semanticscholar.org This process of forming a secondary amide by removing the N-alkoxymethyl group is a common feature in the degradation cascade of herbicides like butachlor and acetochlor. semanticscholar.org

Table 2: Formation of Key Metabolites from Chloroacetamide Herbicides

| Parent Herbicide | Key Metabolite | System | Reference |

| Butachlor | 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) | Bacillus altitudinis A16 | nih.gov |

| Butachlor | 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) | Mycobacterium sp. J7A | oup.com |

| Butachlor | 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) | Rat and Human Liver Microsomes | semanticscholar.org |

| Acetochlor | 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) | Rat and Human Liver Microsomes | semanticscholar.org |

| Dimethachlor | Various Metabolites | Soil and Water | nih.gov |

Environmental Persistence and Bioaccumulation Potential Studies

The environmental persistence of chloroacetamide herbicides can vary significantly based on environmental conditions. For butachlor, reported half-lives in soil range from as short as 1.6 days to as long as 107.5 days. nih.govdthujs.vn The dissipation of these herbicides is influenced by factors such as soil type, microbial activity, and application rates. dthujs.vn For dimethachlor, the degradation half-life (DT50) in soil has been observed to be between 40 and 70 days. nih.gov

While specific data on the persistence of 2-Chloro-N-(2,4-dimethylphenyl)acetamide is limited, information on structurally similar compounds suggests that it is not likely to be highly mobile in the environment due to low water solubility. fishersci.com However, the metabolites of chloroacetanilide herbicides, which would include compounds like this compound, are often more water-soluble than their parent compounds, leading to a higher potential for leaching into groundwater. wisc.edu There is currently a lack of specific studies on the bioaccumulation potential of this compound.

Photolytic and Hydrolytic Degradation in Aquatic and Terrestrial Systems

Advanced Analytical and Computational Research Methodologies for N 2,4 Dimethylphenyl 2 Chloroacetamide

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of N-(2,4-Dimethylphenyl)-2-chloroacetamide, enabling its separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of N-(2,4-Dimethylphenyl)-2-chloroacetamide and for profiling any potential impurities. A reverse-phase (RP) HPLC method has been shown to be effective for its analysis under straightforward conditions. sielc.com This method is also scalable, allowing for the isolation of impurities through preparative separation, and is suitable for pharmacokinetic studies. sielc.com While specific operational parameters for this exact compound are not extensively detailed in publicly available literature, typical conditions for related chloroacetamide herbicides can be extrapolated. For instance, the analysis of chloroacetanilide herbicide metabolites is often carried out using C18 columns with a gradient elution. waters.comthermofisher.cn

A simple and accurate HPLC-DAD (Diode Array Detection) method can be developed for purity analysis, capable of resolving the main compound from its related substances. chemrxiv.org The mobile phase for the analysis of N-(2,4-Dimethylphenyl)-2-chloroacetamide can consist of a mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

Table 1: Representative HPLC Parameters for the Analysis of N-(2,4-Dimethylphenyl)-2-chloroacetamide and Related Compounds

| Parameter | Value/Description |

|---|---|

| Column | Newcrom R1 or equivalent C18, 3 µm or 5 µm particle size sielc.comthermofisher.cn |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid sielc.com |

| Mobile Phase B | Acetonitrile (MeCN) sielc.com |

| Gradient | Isocratic or gradient elution depending on the complexity of the sample |

| Flow Rate | Typically 0.25 - 1.0 mL/min thermofisher.cn |

| Column Temperature | Often elevated (e.g., 65 °C) to improve peak shape thermofisher.cn |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) acs.orgchiralpedia.com |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of N-(2,4-Dimethylphenyl)-2-chloroacetamide, particularly within complex environmental or biological matrices. It is frequently employed for the determination of chloroacetanilide herbicides in various samples. nih.gov To enhance the sensitivity and reduce matrix interference, a sample preparation step such as solid-phase microextraction (SPME) is often utilized. nih.gov

The GC-MS method involves separating the volatile components of a mixture in the gas phase using a capillary column, followed by detection and identification based on their mass-to-charge ratio. While a specific GC-MS method for N-(2,4-Dimethylphenyl)-2-chloroacetamide is not detailed, methods for similar chloroacetanilides provide a strong basis for its analysis. For instance, a common approach involves a temperature-programmed separation on a fused-silica capillary column, followed by electron ionization (EI) mass spectrometry. usda.gov

Table 2: Typical GC-MS Parameters for the Analysis of Chloroacetamide Herbicides

| Parameter | Value/Description |

|---|---|

| GC Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) nih.gov |

| Carrier Gas | Helium or Hydrogen hpst.cz |

| Injection Mode | Splitless or Pulsed Splitless |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp. 60-80°C, ramp to 280-300°C at 5-15°C/min, hold for 5-10 min |

| MS Interface Temp | 280 °C usda.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap researchgate.net |

| Scan Range | 50 - 500 amu |

Due to restricted rotation around the N-aryl bond, N-(2,4-Dimethylphenyl)-2-chloroacetamide has the potential to exist as atropisomers, which are stereoisomers that are enantiomeric due to hindered rotation. The separation of such enantiomers is crucial as they can exhibit different biological activities. Methodologies for the enantioselective separation of related atropisomeric amides often employ chiral HPLC. acs.orgnih.gov

Direct chiral HPLC is a common approach, where separation is achieved on a chiral stationary phase (CSP). chiralpedia.comeijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of enantiomers of various classes of compounds, including amides. nih.govnih.gov Another strategy is the use of a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase and separation occurs on an achiral stationary phase. chiralpedia.comijrps.com A third approach is indirect separation, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers that can then be separated on a standard achiral column. chiralpedia.com

While a specific, validated method for the enantiomeric separation of N-(2,4-Dimethylphenyl)-2-chloroacetamide has not been reported in the literature, the successful separation of other atropisomeric amides suggests that chiral HPLC would be the most promising technique to investigate. acs.orgnih.gov

Thermal Analysis for Material Characterization (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are employed to characterize the material properties of N-(2,4-Dimethylphenyl)-2-chloroacetamide, such as its melting point and thermal stability. The purity of the compound has been verified by its melting point. nih.govresearchgate.net A Safety Data Sheet for the related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, indicates that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas. usda.gov

Table 3: Known Thermal Data for N-(2,4-Dimethylphenyl)-2-chloroacetamide and Related Compounds

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 2-Chloro-N-(2,4-dimethylphenyl)acetamide | Purity Check | Melting Point Determination | nih.govresearchgate.net |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Melting Point | 143°C to 150°C | thermofisher.com |

Molecular Modeling and Simulations for Mechanistic Insights

Molecular modeling and computational simulations provide invaluable insights into the three-dimensional structure, conformational preferences, and electronic properties of N-(2,4-Dimethylphenyl)-2-chloroacetamide. nih.govresearchgate.net

The three-dimensional structure of N-(2,4-Dimethylphenyl)-2-chloroacetamide has been determined through single-crystal X-ray diffraction studies. nih.govresearchgate.net These studies reveal the specific conformation adopted by the molecule in the solid state. A key conformational feature is the orientation of the N-H bond, which is found to be syn to the ortho-methyl group on the phenyl ring. nih.gov The geometric parameters of the molecule are similar to those observed in other related acetanilides. nih.govresearchgate.net In the crystal lattice, the molecules are linked into chains via intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net

Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are powerful tools for performing conformational analysis and energy minimization. researchgate.netresearchgate.netrsc.org These methods can be used to calculate the relative energies of different conformations of the molecule in the gas phase or in solution. Energy minimization seeks to find the geometry of the molecule that corresponds to the lowest potential energy, representing the most stable conformation. For N-aryl acetamides, a significant area of computational study is the determination of the rotational barrier around the N-aryl bond, which is crucial for understanding the potential for atropisomerism. researchgate.net Such calculations can predict whether stable enantiomers are likely to exist at room temperature. researchgate.net

Prediction of Reactive Sites and Electrostatic Potential Surfaces

The prediction of a molecule's reactive behavior is fundamental to understanding its chemical properties and potential interactions in a biological system. For N-(2,4-dimethylphenyl)-2-chloroacetamide, computational chemistry offers powerful tools to elucidate these characteristics. The foundation for such studies lies in the precise knowledge of the molecule's three-dimensional structure, which has been determined through single-crystal X-ray diffraction. nih.govresearchgate.net

The crystal structure of N-(2,4-dimethylphenyl)-2-chloroacetamide reveals key geometric parameters and intermolecular interactions. nih.govresearchgate.net The molecule consists of a 2,4-dimethylphenyl ring bonded to a chloroacetamide side chain. The conformation of the N-H bond is syn to the ortho-methyl group on the phenyl ring. nih.govresearchgate.net The molecules in the crystal lattice are linked into chains by intermolecular N—H···O hydrogen bonds. nih.govresearchgate.net

Table 1: Crystal Data and Structure Refinement for N-(2,4-Dimethylphenyl)-2-chloroacetamide nih.govresearchgate.net

| Parameter | Value |

| Empirical formula | C₁₀H₁₂ClNO |

| Formula weight | 197.66 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 4.7235 (7) |

| b (Å) | 10.407 (2) |

| c (Å) | 11.451 (2) |

| α (°) | 67.07 (2) |

| β (°) | 86.84 (1) |

| γ (°) | 78.95 (2) |

| Volume (ų) | 508.69 (15) |

| Z | 2 |

| Temperature (K) | 299 (2) |

| Radiation type | Cu Kα |

| μ (mm⁻¹) | 3.00 |

This data is essential for initiating computational models.

With the crystal structure as a starting point, Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and compute the electrostatic potential surface (EPS). The EPS map is a valuable tool for visualizing the charge distribution within the molecule and identifying the regions that are prone to electrophilic and nucleophilic attack.

In a typical EPS map, regions of negative potential (usually colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack. For N-(2,4-dimethylphenyl)-2-chloroacetamide, these would likely be centered around the oxygen atom of the carbonyl group and the chlorine atom due to their high electronegativity. Conversely, regions of positive potential (typically blue) highlight electron-deficient areas that are targets for nucleophiles. These are expected to be found around the hydrogen atom of the amide group and the carbon atom of the carbonyl group.

While a specific DFT study on N-(2,4-dimethylphenyl)-2-chloroacetamide detailing its EPS is not publicly available, research on analogous compounds like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide has demonstrated the utility of these methods. nih.gov In that study, DFT calculations and Hirshfeld surface analysis were used to investigate intermolecular interactions and reactive sites. nih.gov A similar approach for N-(2,4-dimethylphenyl)-2-chloroacetamide would provide significant insights into its reactivity.

Quality Control and Assurance Protocols in Pharmaceutical Development

For a chemical compound to be considered for pharmaceutical use, even as an intermediate, it must be subject to rigorous quality control (QC) and quality assurance (QA) protocols. These protocols are designed to ensure the identity, purity, strength, and quality of the compound, in line with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

The quality control of N-(2,4-dimethylphenyl)-2-chloroacetamide would involve a series of analytical tests to confirm its structure and identify and quantify any impurities. The synthesis of this compound involves the reaction of 2,4-dimethylaniline (B123086) with chloroacetyl chloride, and potential impurities could include unreacted starting materials, by-products from side reactions, or degradation products. nih.gov

Key aspects of a quality control strategy for N-(2,4-dimethylphenyl)-2-chloroacetamide would include:

Identification: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are used to confirm the molecular structure of the compound. The experimental data from these techniques would be compared against a qualified reference standard.

Assay and Purity Determination: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A validated, stability-indicating HPLC method would be developed to separate the main compound from any related substances.

Impurity Profiling: The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances. formulationbio.com A comprehensive impurity profile for N-(2,4-dimethylphenyl)-2-chloroacetamide would be established, and specifications for known and unknown impurities would be set.

Residual Solvents: As the compound is typically recrystallized from a solvent like ethanol (B145695), testing for residual solvents is necessary, following the guidelines of ICH Q3C. nih.gov

Method Validation: The analytical methods used for quality control must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, linear, and robust. researchgate.netbiomedgrid.com

Table 2: Illustrative Analytical Techniques and Their Purpose in the Quality Control of N-(2,4-Dimethylphenyl)-2-chloroacetamide

| Analytical Technique | Purpose | Key Parameters to Evaluate |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, Assay, Impurity profiling | Retention time, Peak area, Peak purity, Resolution from impurities |

| Infrared (IR) Spectroscopy | Structural confirmation | Presence of characteristic functional group absorptions (e.g., C=O, N-H, C-Cl) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Chemical shifts, Integration, Coupling constants |

| Mass Spectrometry (MS) | Molecular weight confirmation, Structural elucidation of impurities | Molecular ion peak, Fragmentation pattern |

| Gas Chromatography (GC) | Residual solvent analysis | Retention time, Peak area |

| Melting Point | Preliminary purity assessment | Melting range |

The development of a robust quality control and assurance framework is a critical step in the journey of a chemical compound from the laboratory to a potential pharmaceutical product. It ensures that each batch of the compound is of consistent quality and safe for its intended use.

Conclusion and Future Research Directions

Summary of Key Research Findings on N-(2,4-Dimethylphenyl)-2-chloroacetamide

Research has primarily focused on the synthesis, structural elucidation, and exploration of the biological activities of N-(2,4-dimethylphenyl)-2-chloroacetamide and its derivatives. Synthetic routes often involve the chloroacetylation of 2,4-dimethylaniline (B123086). researchgate.net Structural studies, including X-ray crystallography, have detailed its molecular conformation, noting that the N-H bond is syn to the ortho-methyl group. nih.govresearchgate.net This specific conformation influences its solid-state geometry and intermolecular interactions, primarily through N-H⋯O hydrogen bonds that link the molecules into chains. nih.govresearchgate.net